molecular formula C22H21ClN4O2S2 B2371629 2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide CAS No. 1251671-16-5

2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide

Cat. No. B2371629
CAS RN: 1251671-16-5
M. Wt: 473.01
InChI Key: NUNBKBMDSUORDK-UHFFFAOYSA-N
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Description

The compound “2-((3-butyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide” is a chemical compound with the molecular formula C22H21ClN4O2S2. It has an average mass of 473.011 Da and a monoisotopic mass of 472.079437 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the treatment of compound 3c with chloroacetyl chloride led to the formation of a key compound, ethyl 2-chloromethyl-4-oxo-3,4-dihydropyrido .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl group, a butyl group, a thio group, a chlorobenzyl group, and an acetamide group .

Scientific Research Applications

Synthesis and Antimicrobial Activities

The compound falls within a broader class of chemicals known for their synthesis techniques and antimicrobial activities. A study reported the synthesis of similar compounds with a focus on their antimicrobial screening, where many of these newly synthesized compounds showed good antimicrobial activities, comparable to standard drugs such as streptomycin and fusidic acid. This research provides a foundation for further exploration of the subject compound's potential antimicrobial properties (Sabry et al., 2013).

Crystal Structure Analysis

Understanding the crystal structure of compounds related to "2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide" is crucial for determining their potential applications in scientific research. One study detailed the crystal structures of similar compounds, providing insights into their molecular conformations and potential implications for designing drugs with specific targeting capabilities (Subasri et al., 2016).

Antitumor Potential

Research into the synthesis of thieno[2,3-d]pyrimidine derivatives, which are structurally related to the chemical , has shown potential applications as thymidylate synthase inhibitors and antitumor agents. These studies suggest the compound's relevance in developing new anticancer therapies, highlighting the importance of the structural motif in medicinal chemistry research (Gangjee et al., 2004).

Heterocyclic Synthesis

The compound is also of interest in the context of heterocyclic chemistry, where its synthesis contributes to the development of novel heterocycles. This area of research is vital for discovering new drugs and understanding biological mechanisms. Studies have shown that compounds with similar structures can be used as starting materials for synthesizing various heterocyclic compounds, demonstrating the versatility and potential applications of these chemical entities in scientific research (Schmeyers & Kaupp, 2002).

properties

IUPAC Name

2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-[(4-chlorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2S2/c1-2-3-11-27-21(29)19-18(16-5-4-10-24-20(16)31-19)26-22(27)30-13-17(28)25-12-14-6-8-15(23)9-7-14/h4-10H,2-3,11-13H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNBKBMDSUORDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N=C1SCC(=O)NCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide

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